2-Bromo-1-chloro-4-thiocyanatobenzene
Description
2-Bromo-1-chloro-4-thiocyanatobenzene (C₇H₃BrClNS) is a halogenated aromatic compound featuring bromo (Br), chloro (Cl), and thiocyanate (SCN) substituents at positions 2, 1, and 4, respectively. The thiocyanate group, in particular, introduces nucleophilic and leaving-group characteristics, making the compound valuable in cross-coupling reactions or as a precursor in pharmaceutical intermediates.
Crystallographic analysis of such substituted benzenes often employs software like SHELXL for structural refinement, a program widely recognized for its robustness in handling small-molecule crystallography . While specific data on this compound’s crystal structure are absent in the provided evidence, analogous halogenated aromatics are frequently characterized using these tools.
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-5(11-4-10)1-2-7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCCDZDGHDGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination and chlorination of benzene to form 2-bromo-1-chlorobenzene, which is then reacted with thiocyanate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas, followed by thiocyanation using thiocyanate salts. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-chloro-4-thiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiocyanate group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized forms of the thiocyanate group, such as sulfonates.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Synthetic Applications
2-Bromo-1-chloro-4-thiocyanatobenzene serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives through nucleophilic substitution reactions. Some notable applications include:
-
Synthesis of Pharmaceuticals :
- This compound is used as a precursor for synthesizing biologically active molecules. For instance, it can be transformed into compounds with anti-cancer properties by introducing various functional groups through electrophilic aromatic substitution or nucleophilic addition reactions.
-
Agrochemical Development :
- The compound's thiocyanate group enhances its potential as a pesticide or herbicide. Research has shown that thiocyanates exhibit herbicidal activity, making this compound suitable for developing new agrochemicals.
-
Material Science :
- 2-Bromo-1-chloro-4-thiocyanatobenzene can be employed in the synthesis of polymers and materials with specific properties, such as increased thermal stability or enhanced electrical conductivity.
Biological Activities
Research indicates that 2-bromo-1-chloro-4-thiocyanatobenzene exhibits various biological activities:
-
Antimicrobial Properties :
- Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for developing new antibacterial agents.
-
Anticancer Activity :
- Preliminary investigations suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential use in cancer therapy.
Case Study 1: Synthesis of Anticancer Agents
A study focused on the modification of 2-bromo-1-chloro-4-thiocyanatobenzene led to the development of novel anticancer agents. By reacting the compound with various amines and carboxylic acids, researchers synthesized a series of derivatives that were tested for cytotoxicity against cancer cell lines. Results showed promising activity, particularly against breast cancer cells.
Case Study 2: Development of Herbicides
Another research project explored the herbicidal potential of thiocyanate derivatives derived from 2-bromo-1-chloro-4-thiocyanatobenzene. The synthesized compounds were tested on common weeds, showing effective growth inhibition at low concentrations. This study highlights the compound's application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-thiocyanatobenzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. The bromine and chlorine atoms can also influence the reactivity and binding properties of the compound. These interactions can affect biological pathways and molecular processes, making it a valuable compound for research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The compound’s reactivity and physical properties can be contextualized against analogs such as 4-Bromo-1,2-diaminobenzene () and 1-chloro-4-thiocyanatobenzene. Key differences include:
- Electronic Influence: The combined electron-withdrawing effects of Br, Cl, and SCN in the target compound deactivate the benzene ring, directing incoming electrophiles to meta/para positions. In contrast, 4-Bromo-1,2-diaminobenzene’s amino groups activate the ring for electrophilic substitution .
Crystallographic and Spectroscopic Data
For example:
- 4-Bromo-1,2-diaminobenzene: Expected C-Br bond length ~1.89 Å and C-N (amine) ~1.40 Å .
- 2-Bromo-1-chloro-4-thiocyanatobenzene : Hypothetical C-SCN bond length ~1.60 Å (similar to thiocyanate-containing aromatics).
Biological Activity
2-Bromo-1-chloro-4-thiocyanatobenzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. Its unique structural features contribute to its biological activity, making it a subject of interest for the development of pharmaceuticals and agrochemicals. This article explores the biological activity of 2-Bromo-1-chloro-4-thiocyanatobenzene, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
2-Bromo-1-chloro-4-thiocyanatobenzene has the molecular formula C7H3BrClN2S. The compound features a benzene ring substituted with bromine, chlorine, and thiocyanate groups. These substituents play a crucial role in its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 235.53 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Harmful if swallowed or inhaled |
The biological activity of 2-Bromo-1-chloro-4-thiocyanatobenzene can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Halogenated aromatic compounds are known for their antimicrobial properties, which may be linked to their ability to disrupt cell membranes or interfere with metabolic processes.
- Anticancer Properties : Some studies suggest that thiocyanate derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Effects : A study investigated the antimicrobial activity of several thiocyanate derivatives, including 2-Bromo-1-chloro-4-thiocyanatobenzene. The results showed significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus at specific concentrations (10 µg/mL) .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that 2-Bromo-1-chloro-4-thiocyanatobenzene exhibited cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of growth at 10 µg/mL |
| Cytotoxicity | MCF-7, HeLa | Induction of apoptosis via caspase activation |
Research Findings
Recent studies have focused on the synthesis and structure-activity relationship (SAR) of thiocyanate derivatives. These investigations reveal that modifications to the thiocyanate group can significantly alter biological activity. For instance, varying the halogen substituents has been shown to enhance or diminish antimicrobial potency .
Moreover, mechanochemical methods for synthesizing aryl thiocyanates have been explored, offering environmentally friendly alternatives to traditional synthetic routes while maintaining high yields .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Bromo-1-chloro-4-thiocyanatobenzene with high purity?
- Methodology : Optimize stepwise halogenation and thiocyanation. Start with bromination/chlorination of benzene derivatives using FeCl₃ or AlCl₃ catalysts, followed by thiocyanation via nucleophilic substitution (e.g., NaSCN/CuCN). Purify via column chromatography (silica gel, hexane:EtOAc gradient) and recrystallization (ethanol/water). Monitor purity via GC-MS or HPLC (>97% by area) .
- Key Parameters :
| Step | Reagent | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃ | 0–5°C | CCl₄ | 65–75 |
| Thiocyanation | NaSCN/CuCN | 80°C | DMF | 50–60 |
Q. Which spectroscopic techniques are critical for characterizing thiocyanate substitution in halogenated aromatics?
- Methodology : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and thiocyanate-induced deshielding. IR spectroscopy confirms SCN⁻ (ν~2100 cm⁻¹). High-resolution MS validates molecular weight (C₇H₃BrClNS: [M+H]⁺ calc. 264.86). Cross-reference with X-ray crystallography for structural validation .
Q. What safety protocols are essential when handling thiocyanate-containing aromatic compounds?
- Guidelines : Use fume hoods, nitrile gloves, and safety goggles (). Avoid skin contact due to potential toxicity (H301/H311). Store at 2–8°C in amber glass under inert gas. Neutralize waste with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can crystallographic data discrepancies in thiocyanate derivatives be resolved?
- Methodology : Address twinning or disorder using SHELXL ( ). Refine with TWIN/BASF commands. Compare with DFT-optimized structures (e.g., Gaussian09) to validate bond lengths (C-SCN: ~1.63 Å). Use synchrotron radiation for high-resolution data (<0.8 Å) .
Q. What strategies mitigate conflicting kinetic data in thiocyanate substitution reactions?
- Approach : Perform controlled kinetic studies (UV-Vis monitoring at 254 nm). Validate via Arrhenius plots (Eₐ ~50–70 kJ/mol). Use deuterated solvents (DMSO-d₆) to isolate solvent effects. Replicate under inert atmosphere (Ar) to exclude oxidative byproducts .
Q. How do computational models predict electronic effects on thiocyanate reactivity?
- Protocol : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials. Analyze frontier orbitals (HOMO-LUMO gap) to predict nucleophilic attack sites. Validate with Hammett σ⁺ values for halogen substituents .
Q. What methods assess thermal stability under catalytic conditions?
- Techniques : Conduct TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (>180°C). Pair with DSC to identify exothermic events. Correlate with in-situ FTIR for gas-phase byproduct analysis (e.g., HCN detection) .
Data Contradiction Analysis
Resolving conflicting NMR assignments in halogenated thiocyanates:
- Steps :
Acquire 2D NMR (HSQC, HMBC) to resolve overlapping signals.
Compare with isotopic labeling (¹⁵N-SCN) for SCN connectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
